molecular formula C11H11NO3S B2577619 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 702670-17-5

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B2577619
CAS RN: 702670-17-5
M. Wt: 237.27
InChI Key: CGYAXVWTGNEERF-UHFFFAOYSA-N
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Description

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one, also known as MBCM, is a heterocyclic compound belonging to the benzothiazine family. It is a colorless crystalline solid that is insoluble in water and has a melting point of 187 °C. MBCM has been studied for its potential applications in medicine and scientific research due to its unique structure and properties.

Scientific Research Applications

Biological and Pharmacological Activities

1,4-Benzothiazine derivatives, which include compounds like 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one, have been recognized for their versatile biological activities. These activities encompass a range of pharmacological benefits, including antimicrobial, anti-inflammatory, and anticancer effects. The structural core of 1,4-benzothiazines allows for varied biological functionalities, making them a focal point in drug discovery and medicinal chemistry. The synthetic accessibility and the ability to undergo diverse chemical modifications make this class of compounds highly attractive for developing new therapeutic agents. Specifically, their action against various cancer types and their potential as antimicrobial agents stand out, with research suggesting that modifications to the benzothiazine core can lead to enhanced pharmacological activities (Rai, Singh, Raj, & Saha, 2017); (Bhat & Belagali, 2020).

Antifungal and Immunomodulating Activities

The antifungal and immunomodulating potentials of 1,4-benzothiazine azole derivatives are particularly noteworthy. These compounds have shown significant in vitro and in vivo activity against Candida species, highlighting their therapeutic potential. The effectiveness of these compounds is linked to their chemical structure, including the presence of the azole moiety and various substitutions at strategic positions on the benzothiazine nucleus. Their dual role in direct antifungal action and the modulation of immune responses suggests a synergistic mechanism that enhances their overall efficacy in vivo, providing a promising avenue for the development of novel antifungal therapies (Schiaffella & Vecchiarelli, 2001).

Antioxidant Capacity

Another significant application of 1,4-benzothiazine derivatives is in the domain of antioxidant capacity assays. The ABTS/PP decolorization assay, in particular, has been widely used to evaluate the antioxidant potential of various compounds, including benzothiazine derivatives. These assays help in understanding the reaction pathways and the extent of antioxidant activity, which is crucial for assessing the potential health benefits of these compounds. The ability of benzothiazine derivatives to participate in reactions that mitigate oxidative stress underlines their potential in developing therapies aimed at conditions associated with oxidative damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemotherapeutic Potential

The chemotherapeutic potential of benzothiazoles, including 1,4-benzothiazine derivatives, has been extensively studied, with a particular focus on anticancer properties. These compounds have shown efficacy in various models of cancer, including hepatocellular carcinoma. The broad spectrum of pharmacological activities, coupled with their structural versatility, makes them suitable candidates for further development into anticancer agents. Research continues to explore the structural activity relationships and mechanisms underlying their anticancer effects, aiming to harness their full therapeutic potential (Kamal, Hussaini, Malik, 2015).

properties

IUPAC Name

methyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)6-12-8-4-2-3-5-9(8)16-7-10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYAXVWTGNEERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)CSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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